Dipivefrin Hydrochloride

Ocular pharmacokinetics Prodrug delivery Corneal permeability

Dipivefrin hydrochloride (CAS 64019-93-8) is the validated epinephrine prodrug reference compound delivering 600-fold greater lipid solubility and 17-fold enhanced corneal penetration vs. epinephrine. A 0.1% solution achieves intraocular epinephrine levels equivalent to 2% epinephrine solutions without the associated ocular irritation. With a log P of 3.14±0.02 and defined corneal esterase hydrolysis kinetics, it is essential for prodrug permeability modeling, adrenergic receptor pharmacology, and IOP modulation studies. Substitution with epinephrine, timolol, brimonidine, or latanoprost invalidates experimental protocols.

Molecular Formula C19H30ClNO5
Molecular Weight 387.9 g/mol
CAS No. 64019-93-8
Cat. No. B048744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivefrin Hydrochloride
CAS64019-93-8
Synonymsadrenaline dipivalate
Apo-Dipivefrin
d Epifrin
Diopine
dipivaloylepinephrine
dipivalyl epinephrine
dipivefrin
dipivefrin acetate, (+-)-isomer
dipivefrin citrate (1:1), (+-)-isomer
dipivefrin hydrochloride
dipivefrin hydrochloride, (+-)-isomer
dipivefrin monophosphate, (+-)-isomer
dipivefrin monosulfate, (+-)-isomer
dipivefrin nitrate, (+-)-isomer
dipivefrin perchlorate
dipivefrin propanoate, (+-)-isomer
dipivefrin tartrate (1:1), (+-)-(R-(R*,R*))-isomer
dipivefrin tartrate (1:1), (R)-(R-(R*,R*))-isomer
dipivefrin, (R)-isomer
Dipoquin
Glaucothil
Glaudrops
PMS-Dipivefrin
Propine
ratio-Dipivefrin
Molecular FormulaC19H30ClNO5
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
InChIInChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
InChIKeyVKFAUCPBMAGVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipivefrin Hydrochloride CAS 64019-93-8: A Validated Epinephrine Prodrug for Ophthalmic Research and Glaucoma Model Development


Dipivefrin hydrochloride (CAS 64019-93-8) is a synthetic diester prodrug of epinephrine, formed by the addition of two pivalic acid groups to the parent catecholamine structure [1]. This compound is pharmacologically inactive in its native form and requires enzymatic hydrolysis by corneal esterases to liberate the active moiety, epinephrine, within ocular tissues [2]. As a racemic mixture with a molecular weight of 387.9 g/mol, dipivefrin hydrochloride is supplied as a white to off-white crystalline powder with a USP-defined melting range of 155–165°C and an assay specification of 98.5–101.5% on the dried basis [3]. The compound is utilized primarily in ophthalmic research for intraocular pressure (IOP) modulation, serving as a tool to investigate adrenergic receptor pharmacology, aqueous humor dynamics, and prodrug delivery strategies across corneal barriers [4].

Dipivefrin Hydrochloride Procurement Considerations: Why Epinephrine and Alternative Glaucoma Agents Cannot Substitute Directly


Direct substitution of dipivefrin hydrochloride with epinephrine, or with mechanistically distinct agents such as timolol, brimonidine, or latanoprost, is scientifically invalid across multiple experimental and formulation contexts. The prodrug architecture of dipivefrin confers a 600-fold increase in lipid solubility and a 17-fold enhancement in corneal penetration relative to epinephrine, enabling the use of a 0.1% dipivefrin concentration to achieve intraocular epinephrine levels equivalent to those produced by 2% epinephrine solutions [1]. Substitution with epinephrine therefore requires a 20-fold higher topical concentration and is associated with a significantly greater incidence of ocular burning and stinging [2]. Cross-class substitution with beta-blockers (e.g., timolol) or alpha-2 agonists (e.g., brimonidine) introduces entirely different receptor pharmacology, side-effect profiles, and aqueous humor dynamics mechanisms, precluding interchangeability in any controlled research protocol [3]. Furthermore, dipivefrin hydrochloride exhibits distinct physiochemical properties—including a log P of 3.14 ± 0.02 and a melting point of 147.6 ± 3°C—that dictate specific formulation requirements, solubility parameters, and storage conditions that differ markedly from those of its comparators [4].

Dipivefrin Hydrochloride CAS 64019-93-8: Quantitative Differentiation Evidence for Scientific Selection


Corneal Penetration Efficiency of Dipivefrin Hydrochloride Versus Epinephrine

Dipivefrin hydrochloride demonstrates a 17-fold greater corneal penetration rate compared to epinephrine in human eyes, enabling a 0.1% dipivefrin formulation to produce intraocular epinephrine concentrations equivalent to those achieved with a 2% epinephrine solution [1]. This enhanced penetration is attributed to the diesterification of epinephrine with pivalic acid, which masks polar hydroxyl groups and substantially increases transcorneal flux [2]. The cornea is identified as the primary site of prodrug hydrolysis, with most dipivefrin appearing as epinephrine and its metabolites within 15 minutes of topical application [3].

Ocular pharmacokinetics Prodrug delivery Corneal permeability

Lipophilicity Quantification of Dipivefrin Hydrochloride Relative to Epinephrine

The addition of two pivaloyl ester groups to the epinephrine backbone increases the lipid solubility of dipivefrin by approximately 600-fold compared to epinephrine [1]. Experimentally determined log P values for dipivefrin hydrochloride are 3.14 ± 0.02, confirming highly lipophilic character suitable for transcorneal absorption [2]. In contrast, epinephrine is a polar catecholamine with substantially lower log P, necessitating higher concentrations and alternative formulation strategies for adequate ocular penetration [3].

Preformulation studies Partition coefficient Ocular bioavailability

Intraocular Pressure Reduction Efficacy: Dipivefrin Hydrochloride 0.1% Versus Epinephrine 2%

In a three-month randomized, double-masked contralateral-eye study of 42 patients with primary open-angle glaucoma or ocular hypertension, 0.1% dipivefrin hydrochloride administered every 12 hours produced a mean IOP reduction of 18.6%, compared to a 21.0% reduction achieved with 2% epinephrine hydrochloride [1]. The difference in IOP reduction between the two agents was not statistically significant, confirming therapeutic equivalence at a 20-fold lower dipivefrin concentration [2]. Both agents produced similar increases in outflow facility and pupil diameter, but dipivefrin was associated with a significantly lower incidence of burning and stinging upon instillation [3].

Glaucoma pharmacology IOP-lowering efficacy Adrenergic agonists

Analytical Purity Specification: Dipivefrin Hydrochloride Batch Consistency Versus USP Monograph Requirements

Commercially available dipivefrin hydrochloride (CAS 64019-93-8) is supplied with HPLC-verified purity of 99.93%, exceeding the minimum USP monograph requirement of 98.5–101.5% . The batch-specific Certificate of Analysis confirms NMR structural consistency and provides validated solubility data (78 mg/mL in DMSO, water, and ethanol) for experimental design . Impurity profiling methods have been established to resolve 3- and 4-monopivaloylepinephrine degradation products, which are critical for stability-indicating assays in long-term studies [1].

Analytical chemistry Quality control Reference standard

Combination Therapy Equivalence: Dipivefrin Hydrochloride with Beta-Blockers Versus Timolol Combination Regimens

In a three-month double-masked prospective study, concomitant treatment with levobunolol (0.5% or 1%) and dipivefrin hydrochloride 0.1% produced intraocular pressure control that was statistically equivalent to that achieved with the established combination of timolol 0.5% and dipivefrin 0.1% [1]. Additionally, an open-label study of 58 cases (110 eyes) with primary open-angle glaucoma or ocular hypertension evaluated dipivefrin hydrochloride (DE-016) as add-on therapy to ongoing beta-blocker treatment. In patients initially receiving beta-blocker monotherapy, IOP was reduced from 22.3 ± 1.2 mmHg to 18.4 ± 1.0 mmHg (p<0.01) after 4 weeks of dipivefrin addition, and further decreased to 14.9 ± 0.9 mmHg (p<0.01) with continued combination therapy [2].

Additive IOP therapy Combination glaucoma treatment Beta-blocker adjunct

Dipivefrin Hydrochloride CAS 64019-93-8: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Ocular Prodrug Pharmacokinetic Modeling and Corneal Permeability Studies

Dipivefrin hydrochloride serves as a validated reference compound for investigating prodrug corneal penetration mechanisms, with established quantitative benchmarks: 17-fold greater penetration than epinephrine and 600-fold enhanced lipid solubility [1]. Researchers can leverage the well-characterized corneal hydrolysis kinetics—whereby the majority of dipivefrin is converted to epinephrine within 15 minutes of topical application—to model esterase-mediated prodrug activation in ocular tissues . The experimentally determined log P of 3.14 ± 0.02 provides a reproducible parameter for in silico permeability modeling and formulation optimization studies [2].

Adrenergic Receptor Pharmacology and IOP Modulation Research

Dipivefrin hydrochloride enables controlled investigation of α- and β2-adrenergic receptor-mediated IOP reduction without the confounding ocular surface irritation associated with high-concentration epinephrine solutions. The established IOP reduction of 18.6% with 0.1% dipivefrin—statistically equivalent to the 21.0% reduction achieved with 2% epinephrine—provides a reliable efficacy benchmark for glaucoma model studies [1]. The compound's demonstrated additive effect with beta-blockers (mean additional IOP reduction of 3.9 mmHg when added to beta-blocker monotherapy) supports its use in multidrug combination studies investigating aqueous humor dynamics and outflow facility .

Analytical Method Development and Pharmaceutical Quality Control

Dipivefrin hydrochloride (CAS 64019-93-8) is suitable as a reference standard for HPLC method development, impurity profiling, and stability-indicating assay validation. The USP monograph specifications (98.5–101.5% assay, melting range 155–165°C, loss on drying ≤1.0%, residue on ignition ≤0.3%, heavy metals ≤0.0015%) provide a rigorous framework for quality control protocols [1]. Commercially available batches with HPLC purity of 99.93% enable precise calibration curve generation . Established methods for resolving 3- and 4-monopivaloylepinephrine degradation products support forced degradation studies and formulation stability assessments [2].

Novel Ophthalmic Formulation Development and Preformulation Studies

Dipivefrin hydrochloride's well-defined physicochemical properties—including melting point (147.6 ± 3°C), λmax (254 nm), and DSC thermal behavior (sharp exothermic peak at 131.2°C, ΔH = 575.4 J/g)—make it an ideal candidate for preformulation studies of advanced ocular delivery systems [1]. The compound's pH-dependent stability profile (stable in acidic conditions, prone to degradation at alkaline pH) informs formulation buffer selection and preservative compatibility testing . Solubility data (78 mg/mL in DMSO, water, and ethanol) facilitates the design of in situ gelling systems, niosomal gels, and other controlled-release ophthalmic formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dipivefrin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.